

Whitepaper: The Discovery and Development of Novel Enyne Compounds in Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Iodonon-1-en-3-yne*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Enyne Scaffolds in Medicinal Chemistry

The enyne moiety, a functional group characterized by a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond, has garnered significant attention in the field of medicinal chemistry. These structures are present in a variety of biologically active natural products and have become crucial building blocks in the synthesis of complex pharmaceutical agents.^[1] The unique electronic and structural properties of enynes make them valuable for developing targeted therapies.

Enyne derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.^{[2][3][4]} Their ability to interact with various biological targets has made them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel enyne compounds, with a focus on their potential as kinase inhibitors in cancer and inflammation-related pathologies.

Synthetic Methodologies: The Sonogashira Coupling

A cornerstone in the synthesis of enyne compounds is the Sonogashira cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.^{[5][6]}

Quantitative Data on Enyne Synthesis

The efficiency of enyne synthesis is critical for its application in drug discovery. The following table summarizes representative yields from various Sonogashira coupling reactions.

Entry	Aryl Halide	Terminal Alkyne	Catalyst System	Yield (%)	Reference
1	4-Iodotoluene	Trimethylsilyl acetylene	Pd(PPh ₃) ₂ Cl ₂ / CuI / Et ₃ N	95	[3]
2	4-Iodobiphenyl	Phenylacetylene	NiCl ₂ / 1,10-phenanthroline	92	[7]
3	6-Bromo-1-(phenylsulfonyl)-1H-indole	Phenylacetylene	NiCl ₂ / 1,10-phenanthroline	85	[7]

Detailed Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling

This protocol details a nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide to construct a C(sp²)–C(sp) bond, a common method for synthesizing enyne derivatives.^[7]

Materials:

- Nickel(II) dichloride (NiCl₂)
- 1,10-Phenanthroline
- Degassed N,N-dimethylacetamide (DMAc)

- 4-Iodobiphenyl (Aryl Halide)
- Phenylacetylene (Terminal Alkyne)
- Potassium Phosphate (K_3PO_4)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography

Procedure:

- To a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL).^[7]
- Stir the resulting mixture in a nitrogen-filled glovebox at 25°C for 30 minutes.^[7]
- Add 4-iodobiphenyl (0.50 mmol), phenylacetylene (0.75 mmol), and K_3PO_4 (1.00 mmol) to the flask.^[7]
- Seal the flask and stir the reaction mixture at 60°C for 48 hours.^[7]
- After cooling to room temperature, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired enyne compound.
- Characterize the final product using 1H -NMR, ^{13}C -NMR, and mass spectrometry.^[7]

Biological Activity of Novel Enyne Compounds

Enyne-containing compounds have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and

inflammatory diseases.

Anticancer Activity of Enyne Derivatives

The following table summarizes the in-vitro anticancer activity of representative enyne compounds against various human tumor cell lines, with data presented as IC_{50} (half-maximal inhibitory concentration) or growth inhibition percentage.

Compound	Cell Line	Cancer Type	IC_{50} (μ M) or % Inhibition	Reference
Enediyne 9d	MOLT-4	Leukemia	40% at 10 μ M	[2]
Enediyne 9d	HL-60	Leukemia	43% at 10 μ M	[2]
Lembehyne B Analog 19	Jurkat	T-cell leukemia	15.3 μ M	[8]
Lembehyne B Analog 20a	K562	Myelogenous leukemia	12.5 μ M	[8]
Pygmaeocin B (5)	HT29	Colon Cancer	6.69 μ g/mL	[9]
Compound 13	NCI-H526	Small-Cell Lung Cancer	< 0.1 μ M	[10]

Anti-Inflammatory Activity of Enyne-Related Scaffolds

Enyne and related compounds also exhibit potent anti-inflammatory properties, primarily through the inhibition of inflammatory mediators and pathways.

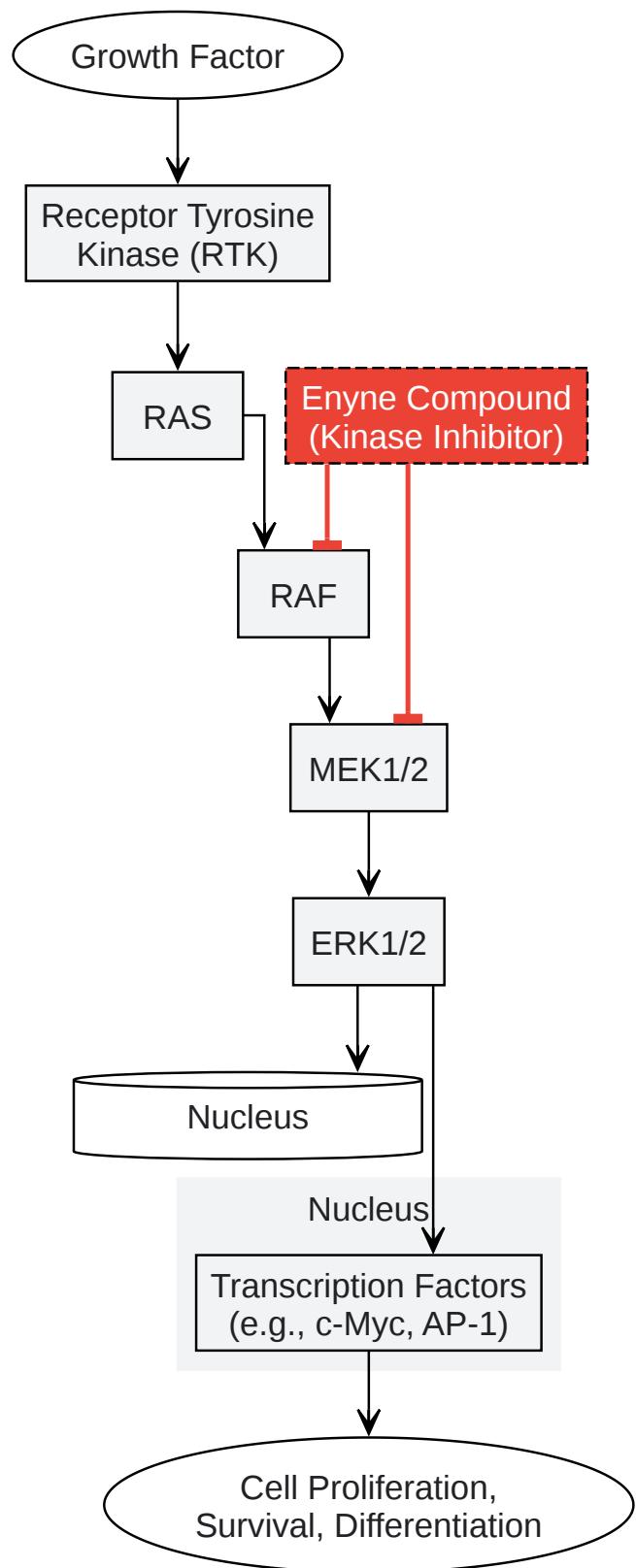
Compound	Assay	Target/Mediator	IC ₅₀	Reference
Isonicotinate 5	ROS Production	Reactive Oxygen Species	1.42 µg/mL	[11]
MAK01	COX-1 Inhibition	Cyclooxygenase-1	314 µg/mL	[12]
MAK01	COX-2 Inhibition	Cyclooxygenase-2	130 µg/mL	[12]
MAK01	5-LOX Inhibition	5-Lipoxygenase	105 µg/mL	[12]
Kaurene Derivative 28	NO Production	Nitric Oxide	2-10 µM	[13]
Pygmaeocin B (5)	NO Production	Nitric Oxide	33.0 ng/mL	[9]

Mechanism of Action: Targeting Signaling Pathways

A key mechanism through which enyne compounds exert their anticancer effects is the inhibition of signaling pathways crucial for tumor growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]

The MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[15] Dysregulation of this pathway is a hallmark of many cancers.[16]

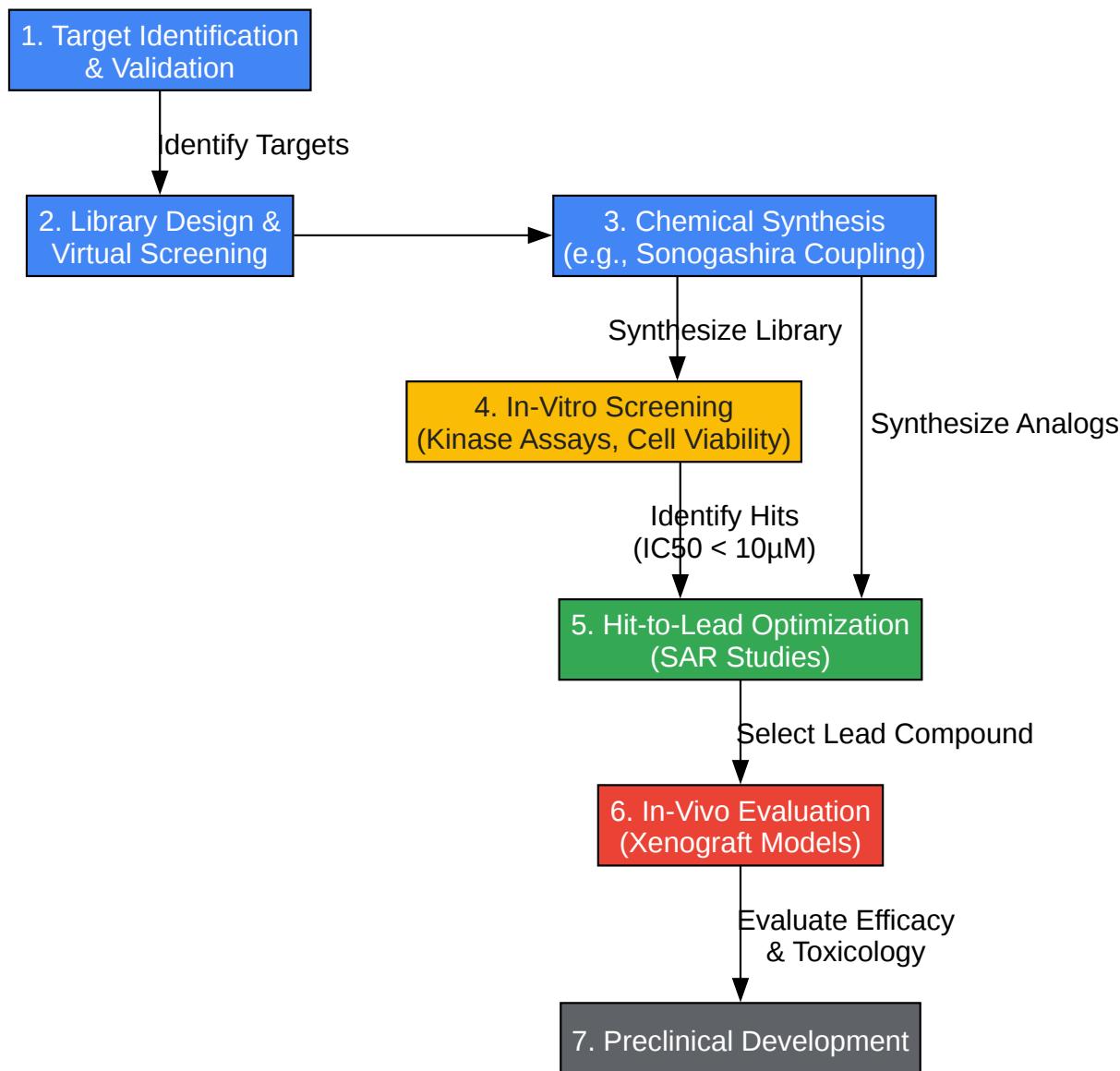


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Figure 1: Inhibition of the MAPK signaling pathway by a novel enyne compound.

A Modern Workflow for Novel Enyne Compound Discovery

The discovery of new bioactive enyne compounds follows a structured, multi-stage workflow that integrates chemical synthesis, computational modeling, and biological evaluation.[\[17\]](#)[\[18\]](#) This process is designed to efficiently identify and optimize lead candidates for preclinical and clinical development.



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